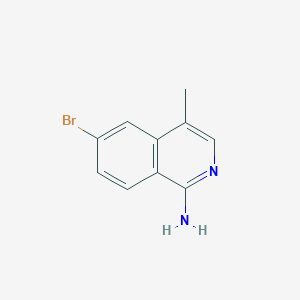

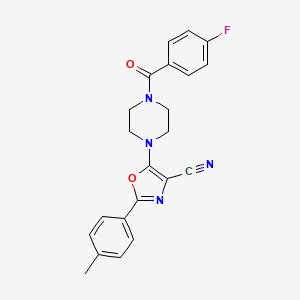

6-溴-4-甲基异喹啉-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated quinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 6-bromo-2-chloro-4-methylquinoline was achieved through a condensation reaction between β-keto esters and 4-bromoaniline, followed by a cyclization reaction known as the Knorr reaction . This process was optimized using 1H NMR monitoring to specifically yield the desired anilide intermediate. Similarly, the synthesis of 6-bromo-4-iodoquinoline involved a cyclization reaction and a subsequent substitution reaction, starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline . These methods could potentially be adapted for the synthesis of 6-Bromo-4-methylisoquinolin-1-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated quinoline derivatives is characterized by the presence of a quinoline core with bromine and other substituents attached to it. The structure of 6-bromoquinolin-4-ol and 6-bromo-4-iodoquinoline was confirmed by 1H NMR spectrum . Although the exact structure of 6-Bromo-4-methylisoquinolin-1-amine is not provided, it can be inferred that it would have a similar quinoline core with a bromine atom at the 6-position and a methyl group at the 4-position.

Chemical Reactions Analysis

The brominated quinoline compounds are intermediates for various chemical reactions. For example, 6-bromo-2-methylquinoline-5,8-dione undergoes nucleophilic substitution reactions with amines to yield alkylamino derivatives . The reactivity of the bromine atom in these compounds suggests that 6-Bromo-4-methylisoquinolin-1-amine could also participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinoline derivatives are influenced by the presence of bromine and other substituents on the quinoline core. These properties are not explicitly discussed in the provided papers, but it is known that such compounds typically exhibit good stability and can be characterized using techniques such as IR, 1H NMR, MS, and elemental analysis . The presence of a bromine atom also suggests that these compounds would have relatively high molecular weights and might display significant intermolecular interactions due to the polarizable nature of the bromine atom.

科学研究应用

合成和化学转化

吲唑并[3,2-a]异喹啉-6-胺的合成:Balog、Riedl 和 Hajos(2013 年)的一项研究描述了通过 Suzuki 偶联和 Cadogan 环化合成荧光吲唑并[3,2-a]异喹啉-6-胺,展示了该化合物在化学转化中的用途 (Balog、Riedl 和 Hajos,2013).

喹唑啉酮的形成:El-Hashash、Azab 和 Morsy(2016 年)探讨了 6-溴-2-异丙基-4(3H)-3,1-苯并恶嗪-4-酮的反应,导致喹唑啉酮的形成,突出了该化合物在创建生物活性分子中的潜力 (El-Hashash、Azab 和 Morsy,2016).

烷基氨基喹啉衍生物的制备:Choi 和 Chi(2004 年)研究了由 6-溴-2-甲基喹啉-5,8-二酮制备 7-烷基氨基-2-甲基喹啉-5,8-二酮,证明了该化合物在合成各种衍生物中的作用 (Choi 和 Chi,2004).

医药研究

喹唑啉酮衍生物的药理活性:Rajveer、Kumaraswamy、Sudharshini 和 Rathinaraj(2010 年)合成了各种 6-溴喹唑啉酮衍生物,并评估了它们的药理活性,包括抗炎和抗菌特性 (Rajveer、Kumaraswamy、Sudharshini 和 Rathinaraj,2010).

异喹啉衍生物的抗肿瘤活性:Liu、Lin、Penketh 和 Sartorelli(1995 年)合成了各种异喹啉-1-甲醛缩硫脲,包括 6-溴-4-甲基异喹啉-1-胺的衍生物,以评估它们的抗肿瘤活性 (Liu、Lin、Penketh 和 Sartorelli,1995).

生化研究

- 大鼠脑中的内源性胺:Kohno、Ohta 和 Hirobe(1986 年)将四氢异喹啉(包括 6-溴-4-甲基异喹啉-1-胺的衍生物)鉴定为大鼠脑中的内源性胺,表明其在神经学研究中的重要性 (Kohno、Ohta 和 Hirobe,1986).

安全和危害

未来方向

The future directions for research on 6-Bromo-4-methylisoquinolin-1-amine could involve exploring its potential applications in medicinal and industrial chemistry, given the significance of quinoline-based compounds . Additionally, the development of environmentally friendly synthesis methods could be a focus area .

属性

IUPAC Name |

6-bromo-4-methylisoquinolin-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-5-13-10(12)8-3-2-7(11)4-9(6)8/h2-5H,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFCQPDKQMVPCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=C1C=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016181.png)

![6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3016183.png)

![2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B3016189.png)

![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3016191.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3016193.png)

![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)

![Methyl 3-{[(4-acetylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3016195.png)